Albifylline

Übersicht

Beschreibung

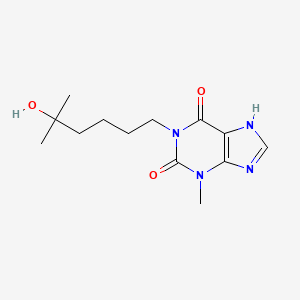

- Der chemische Name von Albifyllin ist 1-(5-Hydroxy-5-methylhexyl)-3-methyl-7H-purin-2,6-dion.

- Es gehört zur Klasse der Xanthine.

- Albifyllin weist strukturelle Ähnlichkeiten mit Pentoxifyllin auf, einem weiteren Xanthinderivat.

- Pentoxifyllin ist bekannt für seine vasodilatierenden und entzündungshemmenden Wirkungen.

Vorbereitungsmethoden

- Leider sind spezifische Synthesewege und Reaktionsbedingungen für Albifyllin nicht umfassend dokumentiert.

- Industrielle Produktionsmethoden sind in der Literatur ebenfalls selten.

Analyse Chemischer Reaktionen

- Albifyllin unterliegt wahrscheinlich verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution.

- Häufige Reagenzien und Bedingungen sind aufgrund begrenzter Forschung schwer fassbar.

- Hauptprodukte, die aus diesen Reaktionen entstehen, sind nicht gut dokumentiert.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Applications

Albifylline has shown considerable promise in treating cardiovascular diseases. Research indicates that it can:

- Reduce Cytokine Production : this compound has been found to inhibit the production of pro-inflammatory cytokines, which are critical in the pathophysiology of various cardiovascular conditions .

- Improve Microcirculation : Studies demonstrate that this compound enhances blood flow to vital organs by improving microcirculation, thereby mitigating ischemic damage .

- Protect Against Ischemia-Reperfusion Injury : In animal models, this compound administration has been linked to reduced damage from ischemia-reperfusion events, indicating its potential as a protective agent during cardiac events .

Hepatic Applications

This compound's effects on liver function have been extensively studied:

- Liver Protection : It has been shown to improve hepatic microcirculation and reduce liver damage following hemorrhagic shock. This effect is attributed to decreased leukocyte-endothelial interactions and enhanced oxygenation in liver tissues .

- Reduction of Inflammatory Markers : The compound has been effective in lowering levels of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 in models of hepatic injury .

Pulmonary Applications

This compound has demonstrated potential benefits in respiratory conditions:

- Acute Lung Injury : In experimental studies, this compound has alleviated symptoms associated with endotoxin-induced acute lung injury, suggesting its role as a therapeutic agent in pulmonary inflammation .

- Improvement of Gas Exchange : Its ability to enhance microcirculation may also contribute to improved gas exchange in lung tissues during pathological states .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties:

- Cerebral Ischemia : Studies have reported that this compound can inhibit brain edema and improve outcomes following cerebral ischemic events by enhancing cerebral blood flow and reducing blood viscosity .

- Neuroinflammation : The compound's anti-inflammatory properties may help mitigate neuroinflammation associated with various neurological disorders .

Table 1: Summary of Research Findings on this compound

Wirkmechanismus

- Albifylline likely exerts its effects through cell membrane permeability inhibition.

- Molecular targets and pathways involved require further study.

Vergleich Mit ähnlichen Verbindungen

- Die Einzigartigkeit von Albifyllin liegt in seinen strukturellen Merkmalen im Vergleich zu anderen Xanthinen.

- Leider sind in der Literatur keine spezifischen ähnlichen Verbindungen leicht verfügbar.

Biologische Aktivität

Albifylline, a methylxanthine derivative, has garnered attention for its potential biological activities, particularly in the context of liver protection and microcirculation improvement. This article delves into the compound's biological activity, supported by data tables and case studies to illustrate its effects and mechanisms.

This compound is structurally similar to other methylxanthines, such as caffeine and theophylline. Its chemical formula is C₈H₁₀N₄O₂, and it is primarily known for its role in modulating various physiological processes through phosphodiesterase inhibition.

The biological activity of this compound can be attributed to several mechanisms:

- Phosphodiesterase Inhibition : Like other methylxanthines, this compound inhibits phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This elevation in cAMP is associated with various cellular responses, including anti-inflammatory effects and modulation of cell proliferation.

- Microcirculation Improvement : Studies indicate that this compound enhances microvascular blood flow, particularly in the liver, which is crucial during conditions such as hemorrhagic shock .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively reduces cell proliferation and collagen synthesis in hepatic stellate cells. This effect is significant for conditions characterized by fibrosis, as it may help mitigate excessive extracellular matrix production.

In Vivo Studies

A notable study involving animal models assessed the impact of this compound on liver microcirculation during acute hemorrhagic shock. The results showed:

- Improvement in Microvascular Blood Flow : Administration of 25 mg/kg of this compound led to a significant enhancement in hepatic blood flow compared to control groups.

- Reduction in Leukocyte-Endothelial Interaction : This was measured using intravital microscopy, indicating a decrease in inflammatory responses that can exacerbate liver damage .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study Type | Dosage (mg/kg) | Key Findings |

|---|---|---|

| In Vitro | N/A | Reduced collagen synthesis in hepatic stellate cells |

| In Vivo (Hemorrhagic Shock) | 25 | Improved microvascular blood flow; reduced liver injury markers |

| Clinical Observations | Varies | Potential antifibrotic effects similar to pentoxifylline |

Eigenschaften

CAS-Nummer |

107767-55-5 |

|---|---|

Molekularformel |

C13H20N4O3 |

Molekulargewicht |

280.32 g/mol |

IUPAC-Name |

1-(5-hydroxy-5-methylhexyl)-3-methyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C13H20N4O3/c1-13(2,20)6-4-5-7-17-11(18)9-10(15-8-14-9)16(3)12(17)19/h8,20H,4-7H2,1-3H3,(H,14,15) |

InChI-Schlüssel |

NWXULHNEYYFVMF-UHFFFAOYSA-N |

SMILES |

CC(C)(CCCCN1C(=O)C2=C(N=CN2)N(C1=O)C)O |

Kanonische SMILES |

CC(C)(CCCCN1C(=O)C2=C(N=CN2)N(C1=O)C)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

107767-55-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1-(5-hydroxy-5-methylhexyl)-3-methylxanthine A 81-3138 HWA 138 HWA-138 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.